3-Methylglutarylcarnitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. This compound has been used in various scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis pathway for 3-Methylglutarylcarnitine involves the reaction of trimethylamine with propylene oxide to form a quaternary ammonium salt. This salt is then reacted with 3-chloropropionic acid to form the final compound. The steps are as follows:

- React trimethylamine with propylene oxide to form a quaternary ammonium salt.

- React the quaternary ammonium salt with 3-chloropropionic acid to form this compound.

- Purify the final product by recrystallization or other appropriate methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions and purification techniques to maximize yield and purity.

化学反応の分析

Types of Reactions

3-Methylglutarylcarnitine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Biomarker for Metabolic Disorders

3-MG carnitine serves as a significant biomarker for various metabolic disorders:

- Inborn Errors of Metabolism : Elevated levels are indicative of deficiencies in enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which leads to conditions like HMG-CoA lyase deficiency. This deficiency results in an accumulation of 3-MG carnitine due to disrupted leucine catabolism pathways .

- Mitochondrial Dysfunction : Research indicates that increased levels of 3-MG carnitine can signal compromised mitochondrial energy metabolism, making it a valuable marker for assessing mitochondrial dysfunction in various diseases .

Clinical Case Studies

- A study highlighted a case where a patient with dilated cardiomyopathy associated with HMG CoA lyase deficiency exhibited elevated levels of 3-MG carnitine, underscoring its diagnostic relevance in cardiac conditions linked to metabolic dysfunction .

- Another case involved patients diagnosed with Reye-like syndrome, where the presence of 3-MG carnitine in urine samples was pivotal for diagnosis .

Metabolomics Studies

The application of mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) has facilitated the detection and quantification of acylcarnitines, including 3-MG carnitine, in biological fluids. This has enabled researchers to explore metabolic pathways and identify biomarkers for various diseases .

| Metabolite | Associated Condition | Detection Method |

|---|---|---|

| This compound | HMG-CoA lyase deficiency | MS/MS |

| 3-Hydroxy-isovaleryl-carnitine | Glutaric acidemia type I | GC-MS / MS-MS |

| This compound | Mitochondrial dysfunction | LC-MS |

Targeted Metabolic Profiling

Targeted metabolomic profiling using acylcarnitines has been instrumental in understanding the biochemical underpinnings of diseases such as type 2 diabetes and cardiovascular diseases. Elevated levels of 3-MG carnitine have been observed in patients with these conditions, suggesting its role in metabolic dysregulation .

Future Directions and Research Insights

The ongoing research into acylcarnitines, including 3-MG carnitine, suggests potential applications in personalized medicine and treatment strategies for metabolic disorders. As diagnostic tools evolve, the ability to measure acylcarnitines may lead to better disease management and therapeutic approaches.

作用機序

The mechanism by which 3-Methylglutarylcarnitine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by altering the relaxation times of nearby water protons.

類似化合物との比較

Similar Compounds

Carnitine: A compound structurally related to 3-Methylglutarylcarnitine, used in energy metabolism.

Beta-Alanine: An amino acid that is a component of carnosine, similar in structure and function.

Histidine: Another amino acid found in carnosine, sharing some structural similarities.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a molecular probe, enzyme inhibitor, and MRI contrast agent highlights its versatility and wide range of applications.

生物活性

3-Methylglutarylcarnitine (3-MG carnitine) is a unique acylcarnitine that has garnered attention for its potential role as a biomarker of mitochondrial dysfunction and its association with various metabolic disorders. This article delves into the biological activity of 3-MG carnitine, exploring its biochemical pathways, clinical significance, and implications in health and disease.

Biochemical Pathways

3-MG carnitine is primarily formed through the metabolism of 3-methylglutaryl-CoA (3MG-CoA), which itself is derived from the catabolism of leucine. The key enzymatic steps involved in its formation include:

- Formation of 3MG-CoA : This occurs via the reduction of trans-3-methylglutaconyl-CoA, a product of leucine metabolism, catalyzed by specific enzymes.

- Conversion to 3-MG Carnitine : 3MG-CoA is then converted to 3-MG carnitine by carnitine acyltransferase (CAT), which facilitates the transfer of acyl groups from CoA to carnitine, enabling transport across mitochondrial membranes .

The elevation of 3-MG carnitine levels can occur in various conditions:

- Inborn Errors of Metabolism (IEMs) : Notably, in disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, where impaired leucine catabolism leads to increased production of 3MG carnitine .

- Mitochondrial Dysfunction : Elevated levels are also observed in chronic diseases, acute injuries (e.g., traumatic brain injury), and heart diseases, indicating compromised mitochondrial energy metabolism .

Biomarker Potential

The measurement of 3-MG carnitine serves as a sensitive biomarker for diagnosing mitochondrial dysfunction and monitoring metabolic disorders. Its levels can be assessed through mass spectrometry techniques, which allow for the detection of multiple acylcarnitines from a single blood sample .

Case Studies

Several studies have highlighted the clinical implications of elevated 3-MG carnitine levels:

- Glutaric Aciduria Type I : In a study involving a rat model mimicking this condition, exposure to metabolites like glutarate led to significant increases in ammonium levels and cell death, suggesting that elevated 3-MG carnitine may reflect underlying metabolic disturbances and contribute to neurotoxicity .

- Acute Injuries : Research indicates that following traumatic brain injury, patients exhibit increased levels of 3-MG carnitine, correlating with mitochondrial dysfunction and potential neuronal damage .

Research Findings

Recent findings emphasize the dual biosynthetic pathways leading to elevated 3-MG carnitine levels:

- The classical pathway linked to leucine catabolism.

- An alternative pathway activated under conditions of energy stress or mitochondrial dysfunction, where acetyl-CoA is diverted towards producing trans-3-methylglutaconyl-CoA .

Table: Summary of Key Findings on this compound

| Condition | Mechanism | Resulting Effect |

|---|---|---|

| Leucine metabolism defect | Impaired conversion to acyl-CoA | Increased 3-MG carnitine levels |

| Mitochondrial dysfunction | Energy metabolism diversion | Elevated 3-MG carnitine as biomarker |

| Acute brain injury | Metabolic stress | Correlation with neuronal damage |

特性

CAS番号 |

102673-95-0 |

|---|---|

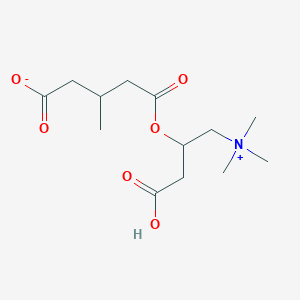

分子式 |

C13H23NO6 |

分子量 |

289.32 g/mol |

IUPAC名 |

3-(4-carboxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18) |

InChIキー |

HFCPFJNSBPQJDP-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

正規SMILES |

CC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Key on ui other cas no. |

102673-95-0 |

物理的記述 |

Solid |

同義語 |

3-Carboxy-2-(4-carboxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。